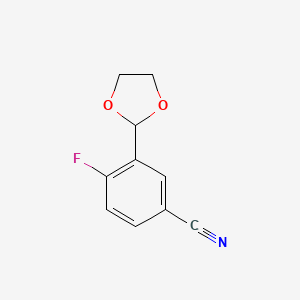
1-(4-Methylquinolin-1(4H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylquinolin-1(4H)-yl)ethanone is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the 4-position of the quinoline ring and an ethanone group at the 1-position. It is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylquinolin-1(4H)-yl)ethanone can be synthesized through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an oxidizing agent and a strong acid, such as sulfuric acid. The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield the quinoline derivative .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as heteropolyacids, including phosphotungstic acid, are employed to facilitate the reaction under milder conditions and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylquinolin-1(4H)-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(4-Methylquinolin-1(4H)-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methylquinolin-1(4H)-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they can inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . Additionally, quinoline derivatives can disrupt cell membrane integrity and function, leading to cell death .
Comparison with Similar Compounds
1-Ethyl-4-methylquinolin-1-ium iodide: This compound shares a similar quinoline core structure but differs in the presence of an ethyl group and iodide ion.
4-Ethynylanisole: Although not a quinoline derivative, it is used in similar organic synthesis applications.
Uniqueness: 1-(4-Methylquinolin-1(4H)-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group at the 1-position enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(4-methyl-4H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-9-7-8-13(10(2)14)12-6-4-3-5-11(9)12/h3-9H,1-2H3 |
InChI Key |
BVJLFGCAKSYHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CN(C2=CC=CC=C12)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


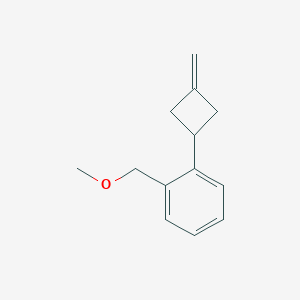

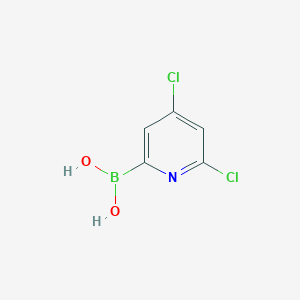
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)
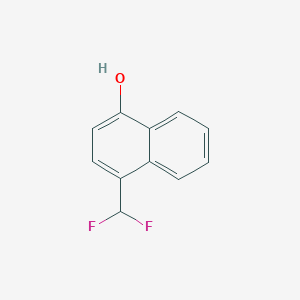
![Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline](/img/structure/B11904912.png)
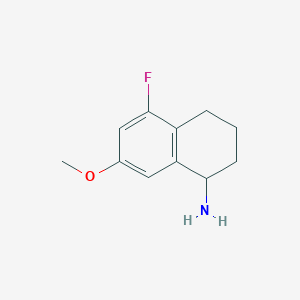
![2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11904922.png)



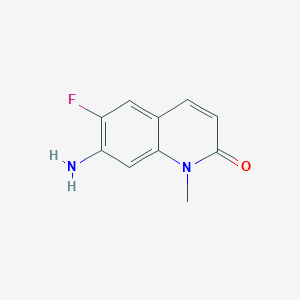
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)
